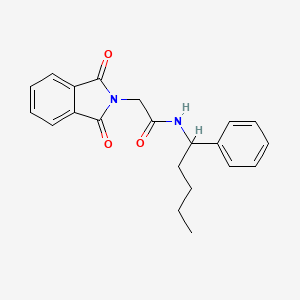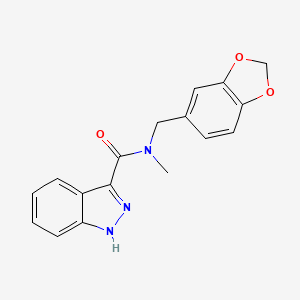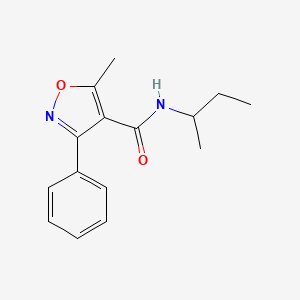
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide, commonly known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in several signaling pathways.
Mecanismo De Acción
DPI acts as a competitive inhibitor of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide by binding to the enzyme's regulatory domain. This prevents the activation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide by diacylglycerol (DAG) and calcium ions, which are required for the enzyme's catalytic activity. As a result, the downstream signaling pathways that are regulated by 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide are inhibited.
Biochemical and Physiological Effects:
DPI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DPI has also been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease. In addition, DPI has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DPI is its potency as a 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide inhibitor. It has been shown to be more effective than other 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide inhibitors such as staurosporine and bisindolylmaleimide. However, DPI has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time, which can affect the accuracy of experimental results. In addition, DPI can have off-target effects on other enzymes, which can complicate the interpretation of experimental data.
Direcciones Futuras
There are several future directions for research on DPI. One area of interest is the development of more stable analogs of DPI that can be used in long-term experiments. Another area of interest is the study of the potential therapeutic applications of DPI in various diseases, including cancer, cardiovascular disease, and neurological disorders. Finally, the development of more selective 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide inhibitors that target specific isoforms of the enzyme could provide new insights into the role of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide in cellular signaling pathways.
Aplicaciones Científicas De Investigación
DPI has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide, which is involved in several signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. DPI has been used to study the role of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpentyl)acetamide in cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylpentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-13-18(15-9-5-4-6-10-15)22-19(24)14-23-20(25)16-11-7-8-12-17(16)21(23)26/h4-12,18H,2-3,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGRNHTZJMVIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3976133.png)
![N-(2-methoxy-1-methylethyl)-1-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B3976145.png)
![methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3976150.png)
![4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]morpholine](/img/structure/B3976160.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3976176.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B3976198.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976207.png)
![2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3976209.png)